molecular formula C16H24N2O4 B8502337 METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE

METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE

Cat. No. B8502337
M. Wt: 308.37 g/mol
InChI Key: DJJUVURDHWEJTR-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

3-Amino-2-tert-butoxycarbonylamino-propionic acid (5.0 g, 24.5 mmol) was suspended in methanol (100 mL) and benzaldehyde (5.2 g, 49 mmol) was added, followed by triethylamine (TEA, 10.2 mL, 73.5 mmol). The reaction mixture was stirred at ambient temperature for 90 minutes and cooled to 0° C. Solid sodium borohydride (2.78 g, 73.5 mmol) was added in small portions and the reaction was stirred for additional 60 minutes after addition was complete. All volatiles were removed in vacuo and the crude was dissolved in NaOH aq (0.1 M, 100 mL). The solution was washed with diethyl ether and acidified with HCl aq. The mixture was extracted with chloroform. The organic extracts were washed with brine and dried over sodium sulfate. Filtration and evaporation of solvents in vacuo yielded crude semi-solid (9.0 g). The crude material was dissolved in methanol (40 mL) and toluene (20 mL) and the solution was cooled to 0° C. Trimethysilyl diazomethane solution (2M, in hexanes) was added until the yellow color persisted (˜25 mL). The reaction mixture was stirred for additional 60 minutes at room temperature. The volatiles were removed in vacuo and the crude product was purified via silica gel chromatography (eluent: EtOAc/hexanes) to yield the pure product 3-Benzylamino-2-tert-butoxycarbonylamino-propionic acid methyl ester (4.09 g): LCMS-ESI+: calc'd for C16H24N2O4: 308.3 (M+). Found: 309.2 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Three
Quantity
2.78 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([NH:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[C:4]([OH:6])=[O:5].[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH2:23](N(CC)CC)C.[BH4-].[Na+].C[Si](C=[N+]=[N-])(C)C>CO.C1(C)C=CC=CC=1>[CH3:23][O:5][C:4](=[O:6])[CH:3]([NH:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:2][NH:1][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC(C(=O)O)NC(=O)OC(C)(C)C
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.78 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction was stirred for additional 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
All volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude was dissolved in NaOH aq (0.1 M, 100 mL)
WASH
Type
WASH
Details
The solution was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvents in vacuo
CUSTOM
Type
CUSTOM
Details
yielded crude semi-solid (9.0 g)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for additional 60 minutes at room temperature
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified via silica gel chromatography (eluent: EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC(C(CNCC1=CC=CC=C1)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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